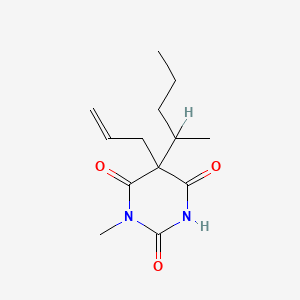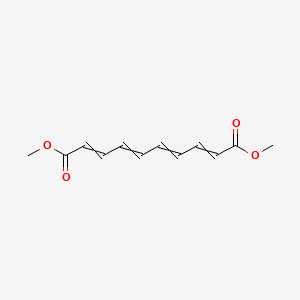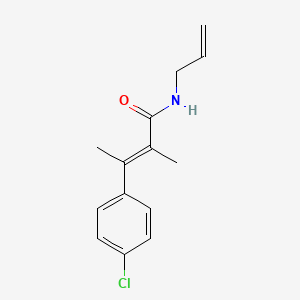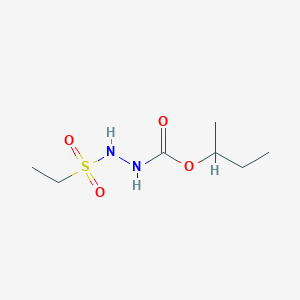
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butan-2-yl group, an ethanesulfonyl group, and a hydrazine-1-carboxylate group. The combination of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of butan-2-yl hydrazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of hydrazine derivatives with different functional groups.
Scientific Research Applications
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s hydrazine group makes it a potential candidate for studying enzyme inhibition and protein modification.
Medicine: Research into its biological activity may lead to the development of new pharmaceuticals, particularly in the areas of cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound a valuable tool for studying biochemical mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Butan-2-yl 2-(ethanesulfonyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
Butan-2-yl hydrazine-1-carboxylate: Lacks the ethanesulfonyl group, resulting in different chemical properties and reactivity.
Ethanesulfonyl hydrazine-1-carboxylate: Lacks the butan-2-yl group, which affects its solubility and biological activity.
Butan-2-yl ethanesulfonate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that are not present in the individual components.
Properties
CAS No. |
58358-72-8 |
|---|---|
Molecular Formula |
C7H16N2O4S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
butan-2-yl N-(ethylsulfonylamino)carbamate |
InChI |
InChI=1S/C7H16N2O4S/c1-4-6(3)13-7(10)8-9-14(11,12)5-2/h6,9H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
XGURMINPWJHSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NNS(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


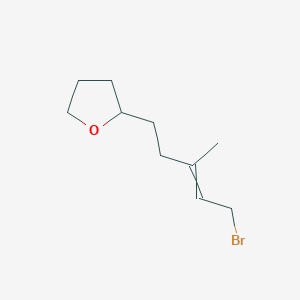
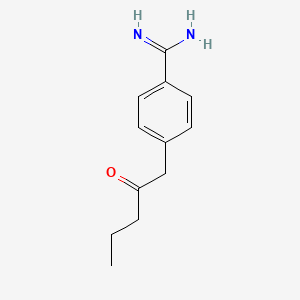
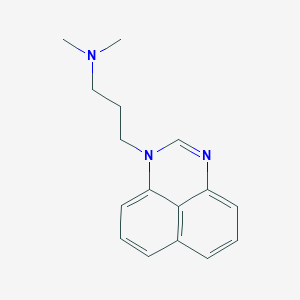

![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
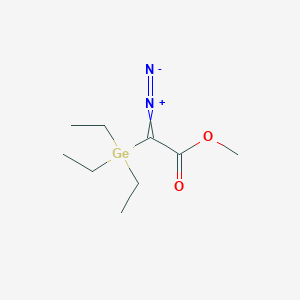
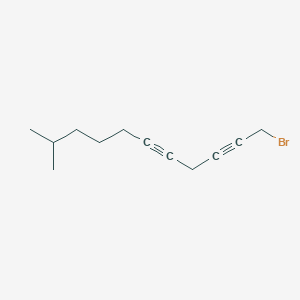
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
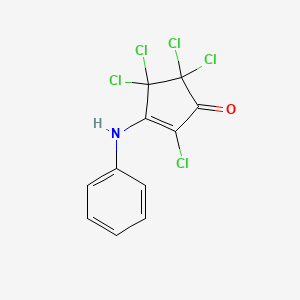
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
